(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties
Scientific Research Applications
Chemistry
In chemistry, (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its combination of functional groups may impart unique characteristics to polymers, coatings, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-2-yloxy intermediate.
Piperidine Derivatization: The pyridin-2-yloxy intermediate is then reacted with piperidine under controlled conditions to form the (pyridin-2-yloxy)piperidine derivative.
Thiophene Addition: Finally, the (pyridin-2-yloxy)piperidine derivative is reacted with a thiophene-containing compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yloxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(Pyridin-2-yloxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic and steric properties.
(4-(Pyridin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone: Features an additional pyridine ring, potentially altering its reactivity and interactions.
Uniqueness
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-4-3-11-20-13)17-9-6-12(7-10-17)19-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOEZLRQSVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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